molecular formula C12H16N2O2 B8319412 1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone

1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone

Cat. No. B8319412
M. Wt: 220.27 g/mol
InChI Key: GUQBIPVXMNMYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-one

InChI

InChI=1S/C12H16N2O2/c1-16-12-10(3-2-6-13-12)9-14-7-4-11(15)5-8-14/h2-3,6H,4-5,7-9H2,1H3

InChI Key

GUQBIPVXMNMYFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CN2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g of 4-piperidone hydrochloride, 4.1 g of 3-(chloromethyl)-2-methoxypyridine and 12.6 g of potassium carbonate were suspended in 26 ml of N,N-dimethylformamide, and the mixture was stirred at room temperature for 15 hours. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (ethyl acetate), to give 5.5 g of the title compound as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.